2-Methylbenzoic acid anhydride
Overview
Description
2-Methylbenzoic acid anhydride, also known as Benzoic acid, 2-methyl-, anhydride, is a chemical compound with the formula C16H14O3 . It is a derivative of o-Toluic acid, also known as 2-methylbenzoic acid, which is an aromatic carboxylic acid .
Synthesis Analysis
The synthesis of anhydrides like this compound can be achieved through a nucleophilic acyl substitution reaction of an acid chloride with a carboxylic acid or a carboxylate anion . A highly efficient synthesis reaction of carboxylic anhydrides catalyzed by triphenylphosphine oxide is described for the quick synthesis of a range of symmetric carboxylic anhydrides and cyclic anhydrides under mild and neutral conditions with a high yield .Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The synthesized compound was characterized by elemental analysis, IR, 1H NMR, and 13C NMR spectroscopic studies and single-crystal X-ray crystallography which revealed the crystallization of AMA as monoclinic with space group P2 1 /c .Chemical Reactions Analysis
Anhydrides are highly reactive to nucleophilic attack and undergo many of the same reactions as acid chlorides. Although slower reacting than acid chlorides, anhydrides react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .Scientific Research Applications
Synthesis and Characterization
- 2-Methylbenzoic acid anhydride derivatives have been synthesized and characterized for various properties. For instance, a novel anhydride derivative, 3-acetoxy-2-methylbenzoic anhydride (AMA), was obtained from the interaction of related benzoyl chloride and acid. This compound, characterized by spectroscopic studies and single-crystal X-ray crystallography, showed significant antibacterial properties but no antifungal behavior (Cakmak et al., 2022).
Photocatalytic Reactions
- The photocatalytic degradation of o-methylbenzoic acid in aqueous suspension under different conditions was studied. Results indicated complete decomposition of o-methylbenzoic acid under certain conditions, demonstrating its potential in photocatalytic applications (Wang et al., 2000).
Chemical Synthesis
- This compound is involved in various chemical synthesis processes. For example, sulfonic acid libraries were achieved through the opening of 2‐sulfobenzoic acid anhydride, highlighting its utility in producing a range of chemical compounds (Robinson et al., 2004).
Benzoxazole Formation
- The mechanism of 2-phenylbenzoxazole formation from benzoic acid in polyphosphoric acid was studied, revealing the role of benzoic acid anhydrides in this process. This insight is valuable for understanding the formation of benzoxazoles, which are important in various chemical reactions (So & Heeschen, 1997).
Solubility and Solvent Effects
- The solubility, model correlation, and solvent effect of 2-amino-3-methylbenzoic acid in various solvents were explored. This research is crucial for understanding the purification processes of compounds related to 2-methylbenzoic acid (Zhu et al., 2019).
Pharmacological Applications
- Sulfonic derivatives of 2-mercaptobenzoxazole and its conjugates were studied for potential pharmacological applications. These compounds, related to 2-methylbenzoic acid, showcase the broad spectrum of uses in medicinal chemistry (Aparaschivei et al., 2014).
Mechanism of Action
Target of Action
Similar compounds, such as benzoic anhydrides, are known to react with various biological molecules, including proteins and nucleic acids .
Mode of Action
The mode of action of 2-methylbenzoic anhydride is likely to involve the formation of acyl derivatives with biological molecules, such as proteins, through nucleophilic substitution reactions . This can lead to changes in the structure and function of these molecules .
Biochemical Pathways
The compound’s potential to form acyl derivatives suggests that it could interfere with a variety of biochemical processes, potentially disrupting protein function and cellular signaling pathways .
Result of Action
Given its potential to form acyl derivatives with biological molecules, it could potentially alter their structure and function, leading to a variety of cellular effects .
Action Environment
The action, efficacy, and stability of 2-methylbenzoic anhydride are likely to be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
Safety and Hazards
Properties
IUPAC Name |
(2-methylbenzoyl) 2-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11-7-3-5-9-13(11)15(17)19-16(18)14-10-6-4-8-12(14)2/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBSXJWDERHYFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC(=O)C2=CC=CC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209519 | |
Record name | 2-Methylbenzoic acid anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80209519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
607-86-3 | |
Record name | Benzoic acid, 2-methyl-, 1,1′-anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=607-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylbenzoic acid anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylbenzoic acid anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80209519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methylbenzoic Anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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